molecular formula C4H2ClN5O B026422 5-Azido-4-chloro-3(2H)-pyridazinone CAS No. 40175-80-2

5-Azido-4-chloro-3(2H)-pyridazinone

Cat. No.: B026422
CAS No.: 40175-80-2
M. Wt: 171.54 g/mol
InChI Key: NSPQISUNCJYZIE-UHFFFAOYSA-N
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Description

5-Azido-4-chloro-3(2H)-pyridazinone, also known as this compound, is a useful research compound. Its molecular formula is C4H2ClN5O and its molecular weight is 171.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82811. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azido-5-chloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN5O/c5-3-2(8-10-6)1-7-9-4(3)11/h1H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPQISUNCJYZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1N=[N+]=[N-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400813
Record name 5-AZIDO-4-CHLORO-3(2H)-PYRIDAZINONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40175-80-2
Record name 40175-80-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-AZIDO-4-CHLORO-3(2H)-PYRIDAZINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Azido 4 Chloro 3 2h Pyridazinone

Synthesis of Pyridazinone Precursors and Intermediates

The foundation for the synthesis of 5-azido-4-chloro-3(2H)-pyridazinone lies in the efficient preparation of dihalogenated pyridazinone precursors. These intermediates provide the essential scaffold upon which the final functionalization is achieved.

Synthesis of Dihalogenated Pyridazinones

Another established method involves the reaction of mucohalic acids with sulfonyl hydrazides, which is promoted by an organic acid like p-toluenesulfonic acid. This strategy facilitates the formation of two carbon-nitrogen bonds and the heterocyclic ring in a facile manner. wikipedia.org

The resulting 4,5-dihalopyridazin-3(2H)-ones are versatile intermediates. For example, 4,5-dichloropyridazin-3(2H)-one can be further functionalized. Treatment with phosphorus oxychloride can be used to introduce a third chlorine atom, yielding 3,4,5-trichloropyridazine. researchgate.net This reactivity underscores the importance of carefully controlling reaction conditions to achieve the desired dihalogenated precursor.

Below is a table summarizing a common synthetic approach to a key dihalogenated pyridazinone intermediate.

Starting MaterialReagentProductReference
Mucochloric acidp-Methylphenyl hydrazine (B178648), H₂SO₄[2-(4-Methylphenyl)]-4,5-dichloropyridazin-3-one researchgate.net

Regioselective Halogenation Techniques for Pyridazinone Scaffolds

While the use of halogenated starting materials like mucochloric acid is a common strategy, regioselective halogenation of a pre-formed pyridazinone ring is another important technique in the synthesis of halogenated pyridazinones. The ability to selectively introduce halogens at specific positions on the pyridazinone core is crucial for creating a diverse range of intermediates.

The regiochemistry of electrophilic substitution on the pyridazinone ring is influenced by the existing substituents. For instance, the nitration of 4,5-dichloropyridazin-3(2H)-one occurs at the 6-position. researchgate.net This indicates that the C6 position is susceptible to electrophilic attack. While direct regioselective halogenation at the C4 and C5 positions of an unsubstituted 3(2H)-pyridazinone is less commonly reported, the principles of heterocyclic chemistry suggest that the electronic nature of the ring and any directing groups would govern the outcome of such reactions.

Introduction of the Azido (B1232118) Functionality

The introduction of the azido group is a pivotal step in the synthesis of the target molecule. This is typically achieved through nucleophilic substitution reactions where a halogen atom on the pyridazinone ring is displaced by an azide (B81097) anion.

Nucleophilic Substitution Reactions with Azide Reagents

The reaction of a dihalogenated pyridazinone with an azide reagent, such as sodium azide, is the standard method for introducing the azido functionality. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The azide ion, a potent nucleophile, attacks the electron-deficient carbon atom bearing a halogen, leading to the displacement of the halide ion. thermofisher.com

The general transformation can be represented as:

R-X + NaN₃ → R-N₃ + NaX

Where R is the pyridazinone scaffold and X is a halogen. thermofisher.com

Optimization of Reaction Conditions for Azide Displacement

The efficiency of the azide displacement reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, temperature, and reaction time. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly employed to facilitate the dissolution of the azide salt and promote the SNAr reaction. thermofisher.com

Heating the reaction mixture is often necessary to achieve a reasonable reaction rate. However, it is crucial to control the temperature, as organic azides can be thermally unstable. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time for maximizing the yield of the desired product while minimizing the formation of byproducts.

Studies on Regioselectivity in Azide Introduction

A critical aspect of the synthesis of this compound from a 4,5-dihalopyridazinone precursor is the regioselectivity of the azide substitution. Studies on the reaction of 4,5-dichloro-2-cyanopyridazin-3(2H)-one with various nucleophiles, including sodium azide, have demonstrated that the substitution occurs preferentially at the C5 position. researchgate.net This selective displacement of the C5-chloro substituent is attributed to the electronic properties of the pyridazinone ring system, where the C5 position is more activated towards nucleophilic attack.

The following table presents data on the regioselective substitution of 4,5-dichloro-2-cyanopyridazin-3(2H)-one with different nucleophiles, highlighting the general preference for substitution at the C5 position.

NucleophileSolventProduct(s)RegioselectivityReference
NaN₃Acetonitrile5-Azido-4-chloro-2-cyanopyridazin-3(2H)-oneMajor product researchgate.net
AnilineToluene4-Anilino-5-chloro- & 5-Anilino-4-chloro-Mixture researchgate.net
PhenolToluene4-Phenoxy-5-chloro- & 5-Phenoxy-4-chloro-5-substituted is minor researchgate.net

This observed regioselectivity is crucial for the directed synthesis of this compound, allowing for the predictable introduction of the azido group at the desired position.

Diazotransfer Methodologies for Azido Group Formation

The introduction of an azide moiety onto a molecule is a critical transformation in organic synthesis, providing a versatile handle for a variety of subsequent reactions. Diazotransfer reactions are a primary method for this conversion. These reactions typically involve the transfer of a diazo group (N₂) from a donor reagent to an active methylene (B1212753) compound. While direct diazotransfer to simple ketone enolates can be challenging, various strategies have been developed to facilitate this process for different substrates. orgsyn.org

Commonly used diazotransfer reagents include sulfonyl azides like tosyl azide and mesyl azide. orgsyn.org However, newer reagents have been developed to improve safety and convenience. Imidazole-1-sulfonyl azide hydrochloride, for instance, is a crystalline, shelf-stable reagent that can be prepared from inexpensive materials. organic-chemistry.orgnih.gov It has shown comparable efficiency to the highly reactive triflyl azide in converting primary amines to azides and active methylene substrates into diazo compounds. organic-chemistry.org Another stable and safe alternative is 2-azido-1,3-dimethylimidazolinium hexafluorophosphate, a crystalline solid with high thermal stability and low explosive risk. tcichemicals.com

The general mechanism involves a base-promoted reaction of the substrate with the sulfonyl azide reagent. orgsyn.org For ketones, a two-step "deformylative diazo transfer" is a classic approach, but more direct methods have been developed. orgsyn.org One such method is the detrifluoroacetylative diazo transfer, which is effective for substrates sensitive to base, including certain α,β-enones. orgsyn.org Targeted diazotransfer reagents have also been created, where the reagent is tethered to a ligand that directs it to a specific protein, enabling selective modification of amino groups to azides in close proximity to the ligand's binding site. nih.gov

In the context of pyridazinones, these methodologies can be applied to introduce an azide group. The process would involve converting a suitable precursor, such as an amino-pyridazinone, into the corresponding azide. The choice of reagent and reaction conditions is crucial to ensure high yield and selectivity, especially with the sensitive pyridazinone core.

Table 1: Selected Diazotransfer Reagents

Reagent Name Key Characteristics Reference
Tosyl azide Traditional reagent for diazo transfer. orgsyn.org
Methanesulfonyl azide Byproducts are easily removed by extraction. orgsyn.org
Imidazole-1-sulfonyl azide hydrochloride Crystalline, shelf-stable, and safer alternative to triflyl azide. organic-chemistry.orgnih.gov

Modern Synthetic Approaches and Green Chemistry Principles

Recent advancements in synthetic chemistry emphasize the development of sustainable and efficient processes. Green chemistry principles, such as one-pot reactions and the use of alternative energy sources like microwaves, are increasingly being applied to the synthesis of pyridazinone derivatives. ekb.egresearchgate.net

One-Pot Synthesis Strategies for Multi-Substituted Pyridazinones

One-pot synthesis, particularly through multicomponent reactions (MCRs), offers a powerful strategy for constructing complex molecules like multi-substituted pyridazinones from simple starting materials in a single step. tubitak.gov.tr This approach is highly efficient, reduces waste by minimizing intermediate purification steps, and allows for the rapid generation of diverse compound libraries. tubitak.gov.trnih.gov

Several one-pot methods for pyridazinone synthesis have been reported:

Three-Component Reactions: A regiospecific one-pot reaction involving N-methylbarbituric acid, various arylglyoxal monohydrates, and hydrazine dihydrochloride (B599025) in ethanol (B145695) has been used to efficiently synthesize 3-aryl-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones in high yields. tubitak.gov.tr

Sequential One-Pot Synthesis: A sequential one-pot approach under microwave irradiation has been developed for an array of pyrazolo[1,5-a] ekb.egtandfonline.comtandfonline.comtriazines, demonstrating the utility of combining microwave heating with one-pot procedures to avoid tedious work-ups. nih.gov

Phthalazine and Pyridazino-aromatic Synthesis: A novel one-pot strategy has been developed for the synthesis of phthalazines and pyridazino-aromatics from aromatic aldehydes, tolerating a wide range of substituents and providing the desired products in good to excellent yields. nih.gov

Imidazo[1,2-a]pyridines with Azides: Isocyanide-based multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, have been utilized in one-pot processes to create imidazo[1,2-a]pyridines functionalized with azide groups under mild conditions. mdpi.com

These strategies highlight the versatility of one-pot synthesis in creating a wide array of substituted pyridazine (B1198779) and pyridazinone-related heterocyclic systems.

Microwave-Assisted and Grinding-Based Synthesis of Pyridazinone Derivatives

In line with green chemistry principles, alternative energy sources are being employed to drive chemical reactions more efficiently and with less environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comgeorgiasouthern.edu This technique has been successfully applied to the synthesis of various pyridazinone derivatives.

Synthesis of Substituted Pyridazinones: 4,5-dichloro- and 4,5-dibromopyridazin-3-ones have been obtained in good yields using microwave-assisted methods. tandfonline.com Similarly, tri-substituted pyridazine derivatives have been synthesized with high efficiency using microwave assistance to shorten reaction times. georgiasouthern.edu

Multicomponent Reactions under Microwave: The synthesis of novel 1-thiazolyl-pyridazinedione derivatives has been achieved via a multicomponent reaction under microwave irradiation, using an eco-friendly chitosan (B1678972) catalyst, resulting in high yields and short reaction times. mdpi.com

Sequential Reactions: Microwave heating has been effectively combined with sequential one-pot reactions, for example, in the synthesis of pyrazolo[1,5-a] ekb.egtandfonline.comtandfonline.comtriazines, which avoids the need to isolate intermediates. nih.gov

Grinding-Based Synthesis: Solvent-free synthesis using grinding is another green chemistry approach that minimizes waste and energy consumption. This mechanochemical method has been used to prepare pyridazinone derivatives. For instance, novel pyridinyl-pyridazinones and pyrrole-pyridazinone derivatives have been synthesized by reacting chalcones with various reagents under grinding conditions, offering an efficient alternative to conventional heating or microwave irradiation. ekb.egresearchgate.net

Table 2: Comparison of Synthetic Methods for Pyridazinone Derivatives

Method Conditions Key Advantages Reference
Conventional Heating Reflux in solvent (e.g., ethanol) Standard, widely accessible equipment. researchgate.nettubitak.gov.tr
Microwave Irradiation Sealed vessel, 80-150°C, 2-5 min Rapid heating, shorter reaction times, higher yields. nih.govtandfonline.commdpi.com
Grinding Solvent-free, room temperature Eco-friendly, minimal waste, simple procedure. ekb.egresearchgate.net

Reactivity Profiles and Mechanistic Investigations of 5 Azido 4 Chloro 3 2h Pyridazinone

Reactions Involving the Azido (B1232118) Group

The azide (B81097) functional group in 5-Azido-4-chloro-3(2H)-pyridazinone is the primary center of its reactivity, enabling a variety of transformations.

Click Chemistry (Cu(I)-Catalyzed Azide-Alkyne Cycloaddition) with Terminal Alkynes

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent reaction of this compound. nih.govorganic-chemistry.org This reaction is known for its high efficiency, selectivity, and broad applicability in creating complex molecules. merckmillipore.comsigmaaldrich.com The reaction involves the [3+2] cycloaddition of the azide with a terminal alkyne, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govwikipedia.org

The CuAAC reaction with this compound and various terminal alkynes provides a straightforward route to novel triazolo-pyridazinone derivatives. nih.gov These compounds are of significant interest in medicinal chemistry. For instance, various triazolo-pyridazine derivatives have been synthesized and evaluated for their potential as c-Met kinase inhibitors, which are relevant in cancer therapy. nih.govrsc.org The general scheme for this reaction involves the coupling of the azido-pyridazinone with an alkyne in the presence of a copper(I) catalyst.

Table 1: Examples of Terminal Alkynes Used in CuAAC Reactions

Alkyne Name Alkyne Structure
Phenylacetylene C≡CH-C₆H₅
Propargyl alcohol C≡CH-CH₂OH
1-Ethynyl-4-fluorobenzene C≡CH-C₆H₄F

This table showcases a selection of terminal alkynes that can be employed in CuAAC reactions with this compound to generate a library of triazolo-pyridazinone derivatives.

A noteworthy application of the click chemistry involving this pyridazinone is the "click and activate" strategy. nih.gov This approach utilizes the initial triazole formation to trigger subsequent reactions on the pyridazinone ring. Following the Cu(I)-catalyzed triazole formation, the electronic properties of the pyridazinone core are altered, activating the adjacent chlorine atom for nucleophilic substitution. nih.gov This allows for a one-pot, multi-component reaction to introduce three points of diversity, leading to a library of trisubstituted triazolyl-pyridazinones. nih.gov This strategy has proven effective in the synthesis of complex molecular architectures from simple precursors. nih.gov

[3+2] Cycloaddition Reactions with Other Dipolarophiles

Beyond alkynes, the azido group of this compound can undergo [3+2] cycloaddition reactions with other types of dipolarophiles. nih.gov These reactions, also known as Huisgen cycloadditions, are fundamental in constructing five-membered heterocyclic rings. wikipedia.orgnih.gov While the reaction with alkynes leads to triazoles, other dipolarophiles can yield different heterocyclic systems. For example, the reaction with nitriles can be utilized in the synthesis of tetrazole derivatives. The choice of dipolarophile significantly expands the synthetic utility of the azido-pyridazinone scaffold.

Thermal Decomposition and Nitrene Formation

The thermal decomposition of azides is a well-established method for generating highly reactive nitrene intermediates. While specific studies detailing the thermal decomposition of this compound are not extensively reported in the provided search results, the general reactivity pattern of organic azides suggests that upon heating, it would likely extrude dinitrogen gas (N₂) to form a transient pyridazinone-nitrene. This nitrene species would be highly electrophilic and could undergo various subsequent reactions, such as C-H insertion, addition to double bonds, or rearrangement, leading to a diverse array of nitrogen-containing heterocyclic compounds. This potential for nitrene formation opens another avenue for the functionalization of the pyridazinone core.

Reactivity as a Nucleophile in SN2 Reactions

While the terminal nitrogens of the azide group are known for their dipolar cycloaddition reactivity, the azide anion itself is a good nucleophile. In the context of preparing this compound, the azide group is typically introduced by the nucleophilic substitution of a chlorine atom on a precursor molecule like 4,5-dichloro-3(2H)-pyridazinone with an azide salt (e.g., sodium azide). cbijournal.com This demonstrates the nucleophilic character of the azide ion in an SNAr (nucleophilic aromatic substitution) type reaction on the electron-deficient pyridazinone ring.

Reactions Involving the Chloro Functionality

The chlorine atom at the C4 position of the pyridazinone ring in this compound is a key site for chemical modification. Its reactivity is predominantly characterized by nucleophilic aromatic substitution (SNAr) pathways, allowing for the introduction of a wide array of functional groups.

Intramolecular Cyclization and Rearrangement Studies

The azido group in this compound is a versatile functional group that can participate in various intramolecular cyclization and rearrangement reactions, leading to the formation of fused heterocyclic systems. These reactions are often initiated by thermal or photochemical activation of the azido group.

Mechanistic Pathways of Rearrangements and Transformations

The reactivity of this compound is governed by the interplay of its two key functional groups: the azide and the electron-deficient pyridazinone ring bearing a chloro substituent. The mechanistic pathways of its rearrangements and transformations are diverse, primarily initiated by thermal or photochemical means, or through reactions with nucleophiles. These pathways often involve highly reactive intermediates such as nitrenes and arynes, leading to a variety of molecular scaffolds.

One of the principal transformations of this compound involves the thermal or photochemical decomposition of the azide group. This process leads to the extrusion of molecular nitrogen and the formation of a highly reactive nitrene intermediate. The subsequent reactions of this nitrene are varied and can include intramolecular cyclization, rearrangement, or intermolecular reactions. For instance, the nitrene can insert into adjacent bonds, leading to ring contraction or expansion products.

Another significant area of reactivity stems from the chloro substituent on the pyridazinone ring. This position is susceptible to nucleophilic aromatic substitution. The mechanism of this substitution can be complex, potentially proceeding through a direct addition-elimination pathway or via a more intricate sequence involving ring opening and recyclization, known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. The specific pathway is often dependent on the nature of the nucleophile and the reaction conditions.

Furthermore, under strong basic conditions, the elimination of hydrogen chloride can lead to the formation of a highly reactive didehydropyridazinone (pyridazyne) intermediate. This species can then undergo rapid reaction with available nucleophiles or participate in cycloaddition reactions. The regioselectivity of these additions is a key aspect of the mechanistic considerations.

The azide group itself can also participate in cycloaddition reactions, a cornerstone of "click chemistry." For example, in the presence of suitable alkynes, a [3+2] cycloaddition can occur to form triazole derivatives. This reactivity provides a pathway to more complex heterocyclic systems.

The following tables summarize the key mechanistic pathways and the resulting products from the rearrangements and transformations of this compound, based on established reactivity principles of related compounds.

Table 1: Proposed Products from Thermally or Photochemically Induced Rearrangements

Starting MaterialConditionsIntermediateProposed Product(s)Plausible Mechanism
This compoundHeat or UV lightNitreneRing-contracted products (e.g., substituted imidazoles or pyrazoles)Loss of N₂ to form a nitrene, followed by intramolecular rearrangement (e.g., Wolff-type rearrangement)
This compoundHeat or UV light in the presence of a trapping agentNitreneTrapped nitrene adductsFormation of a nitrene which is then intercepted by an external agent before it can rearrange.

Table 2: Proposed Products from Reactions with Nucleophiles

Starting MaterialNucleophileProposed Product(s)Plausible Mechanism
This compoundAmines, Alkoxides5-Azido-4-substituted-3(2H)-pyridazinonesNucleophilic Aromatic Substitution (SNAr)
This compoundStrong bases (e.g., sodium amide)Amino-substituted pyridazinones (potentially with rearrangement)Elimination-Addition (via a didehydropyridazinone intermediate) or ANRORC
This compoundPhosphinesIminophosphoranesStaudinger Reaction

Table 3: Proposed Products from Cycloaddition Reactions

Starting MaterialReactantProposed Product(s)Plausible Mechanism
This compoundAlkynesTriazole-substituted pyridazinones[3+2] Cycloaddition (Huisgen cycloaddition)
This compound (as a precursor to a didehydro intermediate)DienesFused heterocyclic systemsDiels-Alder type [4+2] cycloaddition

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Azido 4 Chloro 3 2h Pyridazinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of pyridazinone derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are used to establish the carbon framework and the precise location of substituents.

In ¹H NMR spectra of pyridazinone derivatives, the chemical shifts of protons provide significant information about their electronic environment. For instance, in a series of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives, the proton on the pyridazinone ring typically appears as a singlet around δ 8.06 ppm. cbijournal.com Protons on substituent groups, such as the tolyl group, exhibit characteristic signals; for example, aromatic protons appear in the δ 7.25-7.36 ppm range, while the methyl protons present as a singlet around δ 2.35 ppm. cbijournal.com In other derivatives, protons of a methylene (B1212753) linker may show as a singlet at approximately δ 4.10 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the pyridazinone ring is typically observed in the downfield region of the spectrum, for example, at δ 158.10 ppm. cbijournal.com Aromatic and heterocyclic carbons appear at distinct chemical shifts, allowing for the complete assignment of the molecular structure. cbijournal.commdpi.com For example, in substituted pyridazinones, piperazine or morpholine signals can be identified in both ¹H and ¹³C NMR spectra, confirming their incorporation into the parent structure. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyridazinone Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one 7.55–7.35 (m, 7H, H-Ar), 6.89 (s, 1H, H-Pyz), 4.10 (s, 2H, NCH₂) 160.77 (C=O), 144.32, 140.31, 135.15, 133.23, 130.63, 129.77, 129.56, 129.44, 129.32, 126.06, 125.95 (Ar-C), 31.44 (NCH₂) mdpi.com
4-chloro-5-(4-methylpiperazin-1-yl)-2-p-tolylpyridazin-3(2H)-one 8.06 (s, 1H, Pyridazinone-H), 7.36 (d, 2H, Ar-H), 7.27 (d, 2H, Ar-H), 3.47 - 3.41 (m, 4H, Piperazine-H), 2.46 - 2.42 (m, 4H, Piperazine-H), 2.35 (s, 3H, Ar-CH₃), 2.22 (s, 3H, N-CH₃) 158.10 (C=O), 147.18, 138.98, 138.05, 131.36, 129.28, 125.02, 117.22, 54.88, 48.88, 46.06, 21.17 cbijournal.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 5-Azido-4-chloro-3(2H)-pyridazinone derivatives, IR spectra provide direct evidence for key structural features.

The most prominent absorption band for the pyridazinone core is the carbonyl (C=O) stretching vibration, which typically appears in the range of 1640–1688 cm⁻¹. cbijournal.comnih.gov The presence of an N-H group in the pyridazinone ring or its substituents gives rise to stretching bands, often observed around 3206-3302 cm⁻¹. cbijournal.commdpi.com

A critical functional group in the title compound is the azide (B81097) (N₃) moiety. The azide group has a characteristic and strong asymmetric stretching vibration that appears in a relatively clean region of the spectrum, typically between 2100 and 2160 cm⁻¹. mdpi.com A weaker symmetric stretching band may also be observed. For example, in azido-propargyloxy 1,3,5-triazine derivatives, strong stretching vibrations for the N₃ group were identified at 2159 and 2132 cm⁻¹. mdpi.com The identification of this band is a crucial piece of evidence for the successful incorporation of the azido (B1232118) group into the pyridazinone structure.

Table 2: Characteristic IR Absorption Bands (cm⁻¹) for Pyridazinone Derivatives

Functional Group Typical Wavenumber (cm⁻¹) Example Compound Source
N-H Stretch 3302 4-chloro-5-(cyclopentylamino)-2-p-tolylpyridazin-3(2H)-one cbijournal.com
N-H Stretch 3206 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one mdpi.com
C=O Stretch 1646-1660 Various 4-chloro-5-amino-pyridazin-3(2H)-one derivatives cbijournal.commdpi.com
C=O Stretch 1688 5-(4-Bromophenyl)-2-phenyl-2,3-dihydropyridazin-3-one nih.gov
C=N Stretch 1605 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to gain insight into their structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to confirm the elemental composition.

Techniques such as Electrospray Ionization (ESI) are commonly used to generate molecular ions of pyridazinone derivatives, often observed as protonated molecules [M+H]⁺. mdpi.comnih.gov For example, the [M+H]⁺ ion for 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one was calculated as 331.0350 and found to be 331.0020. mdpi.com Similarly, various 4-chloro-5-amino-2-p-tolylpyridazin-3(2H)-one derivatives show their respective [M+1] peaks in LCMS analysis. cbijournal.com

The fragmentation pattern provides a fingerprint of the molecule. For aryl azides, a characteristic fragmentation pathway is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.net This fragmentation is a key diagnostic feature for compounds like this compound. The resulting nitrenium ion may undergo further rearrangements and fragmentation. researchgate.net The pyridazinone ring itself can also fragment in predictable ways, further aiding in structural confirmation.

Table 3: Mass Spectrometry Data for Selected Pyridazinone Derivatives

Compound Ionization Method Calculated m/z Observed m/z ([M+H]⁺) Source
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one ESI-HRMS 331.0350 331.0020 mdpi.com
4-chloro-5-(4-ethylpiperazin-1-yl)-2-p-tolylpyridazin-3(2H)-one LCMS 332 333 cbijournal.com
4-chloro-5-(4-methylpiperazin-1-yl)-2-p-tolylpyridazin-3(2H)-one LCMS 318 319 cbijournal.com
4-chloro-5-(cyclopentylamino)-2-p-tolylpyridazin-3(2H)-one LCMS 303 304 cbijournal.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This method provides an essential check of purity and confirms that the empirical formula of the synthesized derivative matches the theoretically calculated composition.

The results are typically presented as a comparison between the calculated (Calcd) and experimentally found (Found) percentages for each element. A close agreement between these values, usually within ±0.4%, provides strong evidence for the proposed molecular formula. For example, in the synthesis of various 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives, elemental analysis was used to confirm their composition. cbijournal.com

Table 4: Elemental Analysis Data for Representative Pyridazinone Derivatives

Compound Molecular Formula Calculated (%) Found (%) Source
4-chloro-5-(4-ethylpiperazin-1-yl)-2-p-tolylpyridazin-3(2H)-one C₁₇H₂₁ClN₄O C: 61.35, H: 6.36, N: 16.83 C: 61.43, H: 6.57, N: 16.77 cbijournal.com
4-chloro-5-(4-methylpiperazin-1-yl)-2-p-tolylpyridazin-3(2H)-one C₁₆H₁₉ClN₄O C: 60.28, H: 6.01, N: 17.57 C: 60.11, H: 6.17, N: 17.36 cbijournal.com

X-ray Crystallography for Solid-State Structural Determination

While the previously mentioned techniques establish the connectivity and composition of a molecule, single-crystal X-ray crystallography provides the most definitive and unambiguous structural information by mapping the precise positions of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and torsional angles with high precision.

Theoretical and Computational Chemistry Approaches to 5 Azido 4 Chloro 3 2h Pyridazinone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 5-Azido-4-chloro-3(2H)-pyridazinone, DFT calculations would be used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. By calculating the electron density, one can predict various aspects of the molecule's reactivity. For instance, the distribution of electron density would indicate which parts of the molecule are electron-rich and which are electron-poor, providing clues about how it might interact with other reagents.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing a molecule's kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. For pyridazinone derivatives, FMO analysis helps in understanding their reaction mechanisms and predicting their behavior in, for example, cycloaddition reactions.

Table 1: Representative Frontier Molecular Orbital Energies for a Generic Pyridazinone Derivative

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE)5.3
Note: These are illustrative values and do not represent this compound.

Molecular Electrostatic Potential (MEP) Studies for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored in shades of red) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored in blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as potential sites for interaction with electrophiles, and the areas around the hydrogen atoms as sites for nucleophilic interaction.

Prediction of Chemical Reactivity and Kinetic Stability Parameters

From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated. These global reactivity parameters provide a quantitative measure of a molecule's stability and reactivity.

Table 2: Key Chemical Reactivity and Kinetic Stability Parameters

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the electrophilic power of a molecule.
Note: These parameters would be calculated from the HOMO and LUMO energies of this compound.

In Silico Studies of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, which is often challenging to achieve experimentally. By mapping the potential energy surface of a reaction, researchers can identify the transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For a molecule like this compound, in silico studies could elucidate the mechanisms of its synthesis, decomposition, or its reactions with other molecules, providing a deeper understanding of its chemical behavior.

While a specific computational analysis of this compound is not currently available in the scientific literature, the theoretical framework for such an investigation is well-established. The application of DFT, FMO analysis, MEP studies, and the calculation of reactivity parameters would undoubtedly yield significant insights into the properties of this compound. The absence of such data underscores a gap in the current body of knowledge and presents a clear avenue for future research in the fascinating field of heterocyclic chemistry.

Applications in Advanced Chemical Research and Development Utilizing 5 Azido 4 Chloro 3 2h Pyridazinone Scaffolds

Bio-Based Chemical Synthesis Platforms Utilizing 5-Azido-4-chloro-3(2H)-pyridazinone Scaffolds

The development of sustainable chemical manufacturing processes has led to a growing interest in utilizing bio-based feedstocks for the synthesis of complex molecules. The pyridazinone scaffold, a core component of many biologically active compounds, is a prime target for such bio-based synthesis strategies. Research has demonstrated the feasibility of producing pyridazinone derivatives from platform chemicals derived from the conversion of biomass, such as levulinic acid and furfural. This section explores the potential pathways for synthesizing this compound and related structures from these renewable starting materials.

A promising approach involves the use of levulinic acid, which is recognized as one of the top 12 most promising bio-based platform chemicals by the US Department of Energy. nih.gov Levulinic acid can be catalytically produced from various lignocellulosic biomass sources, including agricultural residues like rice straw, through processes like acid hydrolysis. nih.govresearchgate.net

One innovative method details a "bio-based click reaction" for the synthesis of a dihydropyridazinone platform from biomass-derived levulinic acid and hydrazine (B178648) hydrate. chemsynthesis.com This reaction proceeds efficiently in water under catalyst-free conditions, yielding a dihydropyridazinone which can be subsequently transformed into a pyridazinone. chemsynthesis.com This establishes a direct route from a biomass-derived platform chemical to the core pyridazinone heterocyclic system.

While the direct bio-based synthesis of this compound has not been explicitly detailed in a single process, a plausible pathway can be constructed by combining bio-based pyridazinone synthesis with established functionalization reactions. The key steps would involve the formation of the pyridazinone ring from a bio-derived precursor, followed by chlorination and azidation.

The chlorination of pyridazinone rings is a well-documented process. A common precursor for dichlorinated pyridazinones is mucochloric acid, which can be used to synthesize 4,5-dichloro-3(2H)-pyridazinone. cbijournal.com Although not always directly sourced from biomass, mucochloric acid can be synthesized from furfural, a major chemical derived from the dehydration of pentose (B10789219) sugars found in hemicellulose. nih.gov This suggests a potential bio-based route to key chlorinated pyridazinone intermediates. The chlorination of a pyridazinone scaffold, potentially derived from levulinic acid, could also be achieved using standard chlorinating agents like phosphorus oxychloride to yield a 4,5-dichloro-3(2H)-pyridazinone intermediate. masterorganicchemistry.com

The final and crucial step is the introduction of the azido (B1232118) group. The azide (B81097) ion is a potent nucleophile and can readily displace a halide in nucleophilic substitution reactions. tutorchase.comresearchgate.net Research on the reactivity of chloropyridazinones shows that they are susceptible to nucleophilic attack. For instance, studies have demonstrated the substitution of chlorine atoms on the pyridazinone ring with various amines. cbijournal.com More specifically, the reaction of 4,5-dichloro-2-cyanopyridazin-3(2H)-one with azide has been shown to result in the selective substitution of the chlorine atom at the 5-position. consensus.app This provides strong evidence for a viable pathway to synthesize this compound from a 4,5-dichlorinated pyridazinone precursor through a nucleophilic substitution reaction with an azide source, such as sodium azide. researchgate.net

The following tables summarize the potential bio-based synthesis pathways and the key chemical transformations involved.

Table 1: Potential Bio-Based Synthesis Pathways for this compound

Pathway Bio-Based Feedstock Platform Chemical Key Intermediates Final Product
1 Lignocellulosic BiomassLevulinic Acid3(2H)-pyridazinone, 4,5-dichloro-3(2H)-pyridazinoneThis compound
2 Lignocellulosic BiomassFurfuralMucochloric Acid, 4,5-dichloro-3(2H)-pyridazinoneThis compound

Table 2: Key Chemical Transformations in the Bio-Based Synthesis of this compound

Step Reaction Reactants Product Relevant Findings
1a Pyridazinone FormationLevulinic Acid, Hydrazine HydrateDihydropyridazinoneA "bio-based click reaction" provides a high-yield, catalyst-free route in water. chemsynthesis.com
1b OxidationDihydropyridazinone3(2H)-pyridazinoneThe dihydropyridazinone platform can be selectively transformed into pyridazinone. chemsynthesis.com
2 Chlorination3(2H)-pyridazinone, Chlorinating Agent (e.g., POCl₃)4,5-dichloro-3(2H)-pyridazinoneStandard methods for chlorination of pyridazinones are well-established. masterorganicchemistry.com
3 Azidation4,5-dichloro-3(2H)-pyridazinone, Sodium AzideThis compoundNucleophilic substitution of the C5-chloro group with azide is a plausible and documented reaction type for related compounds. researchgate.netconsensus.app

This strategic combination of bio-based platform chemical utilization and established synthetic methodologies paves the way for the sustainable production of highly functionalized and valuable chemical entities like this compound for advanced chemical research and development.

Q & A

Q. What are the common synthetic routes for 5-Azido-4-chloro-3(2H)-pyridazinone, and how are the reaction conditions optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution and cyclization reactions. For example, azido groups can be introduced via substitution of chloro precursors under controlled conditions (e.g., NaN₃ in polar aprotic solvents at 60–80°C). Reaction optimization employs Design of Experiments (DOE) to evaluate factors like temperature, solvent polarity, and stoichiometry. A fractional factorial design (e.g., 2³-1) reduces the number of trials while identifying critical parameters .

Q. Table 1: Key Reaction Parameters for Azido Group Introduction

FactorLevels TestedOptimal Condition
Temperature50°C, 70°C, 90°C70°C
SolventDMF, DMSO, AcetonitrileDMF
Reaction Time6h, 12h, 24h12h

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., azido vs. chloro groups). Discrepancies in coupling constants may arise from tautomeric equilibria; variable-temperature NMR (VT-NMR) can resolve these .
  • IR : The azido stretch (~2100 cm⁻¹) confirms functionalization. Contradictions between experimental and theoretical spectra (e.g., DFT-calculated IR) may indicate impurities or solvent effects .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragments. Cross-referencing with computational fragmentation patterns (e.g., using mzCloud) improves accuracy .

Q. What stability challenges are associated with this compound under varying storage conditions, and how are they methodologically addressed?

Methodological Answer: The compound is sensitive to light, moisture, and thermal stress. Stability studies use accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., deazotized derivatives) are identified via LC-MS/MS. Storage recommendations include amber vials, desiccants, and -20°C for long-term preservation .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of novel derivatives of this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+Glevel) predict regioselectivity in cycloadditions or substitutions. Tools like GRRM** (Global Reaction Route Mapping) explore potential energy surfaces to identify low-barrier pathways. For example, azide-alkyne Huisgen reactions can be simulated to prioritize targets for synthesis .

Q. Table 2: Computational vs. Experimental Reaction Barriers

Reaction TypeCalculated ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)
Azide-Alkyne Cycloaddition18.319.1 (±0.5)
Chloro-Azido Exchange22.723.9 (±0.7)

Q. What strategies are employed to analyze contradictory data in the mechanistic pathways of this compound reactions?

Methodological Answer: Contradictions (e.g., kinetic vs. thermodynamic control) are resolved via:

  • Isotopic Labeling : ¹⁵N-labeled azides track nitrogen migration in cyclization reactions.
  • Multivariate Analysis : Partial Least Squares (PLS) correlates reaction variables (e.g., pH, solvent) with product ratios .
  • In Situ Monitoring : ReactIR or Raman spectroscopy captures transient intermediates, validated against time-dependent DFT simulations .

Q. How does factorial experimental design improve the optimization of multi-step syntheses involving this compound?

Methodological Answer: A full factorial design (e.g., 3⁴ for temperature, catalyst loading, solvent, and stoichiometry) quantifies interaction effects. For instance, catalyst-solvent interactions in Pd-mediated couplings are non-additive. Response Surface Methodology (RSM) then maps optimal regions for yield and purity. Case studies show a 40% reduction in optimization time compared to one-factor-at-a-time approaches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.